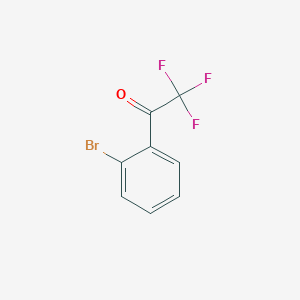

1-(2-Bromophenyl)-2,2,2-trifluoroethanone

描述

Strategic Importance of Trifluoromethylated Ketones in Synthetic Chemistry

Trifluoromethylated ketones (TFMKs) are a class of organic compounds recognized for their distinct properties and significant utility in synthetic chemistry. researchgate.net The presence of the trifluoromethyl (-CF3) group, one of the most important fluorinated motifs, imparts unique characteristics to the ketone moiety. researchgate.net

The trifluoromethyl group is highly electron-withdrawing and stable, which alters the electronic properties of the adjacent carbonyl group. This makes the ketone carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the -CF3 group can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties in drug design. researchgate.netbeilstein-journals.org

Due to these features, TFMKs serve as crucial intermediates in the synthesis of a wide array of valuable molecules. They are extensively used in the construction of fluorinated heterocyclic compounds, medicinal agents, and fluorinated versions of natural products. mdpi.comnih.govnih.gov A particularly notable application is their role as potent enzyme inhibitors. The hydrated form of the trifluoromethyl ketone can act as a transition-state analogue for enzymatic reactions involving amide or ester hydrolysis, leading to strong and often reversible inhibition. mdpi.comnih.gov

| Application Area | Description of Role | Example Compound Classes |

|---|---|---|

| Medicinal Chemistry | Serve as key intermediates for pharmaceuticals and act as potent enzyme inhibitors by mimicking tetrahedral transition states. | Antiretroviral drugs, Glucocorticoid agonists, Acetylcholinesterase inhibitors. mdpi.comnih.gov |

| Agrochemistry | Investigated for use as potential insecticides and herbicides due to their biological activity and enhanced stability. | Fluorinated pesticides. |

| Heterocycle Synthesis | Act as versatile synthons for constructing various fluorine-containing heterocyclic rings. | Pyrroles, Furans, Pyridines, Pyrazoles. |

| Materials Science | Used in the synthesis of fluorinated polymers and materials with unique thermal and chemical properties. | Specialty polymers. ontosight.ai |

Relevance of Brominated Aromatic Systems in Organic Synthesis

Brominated aromatic systems, such as the 2-bromophenyl group in the title compound, are fundamental building blocks in modern organic synthesis. The bromine atom serves as a highly versatile functional handle, enabling a wide range of chemical transformations. Its primary utility lies in its ability to participate in numerous palladium-catalyzed cross-coupling reactions.

These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. This capability is central to the construction of complex molecular frameworks from simpler precursors. Aryl bromides are often preferred over other aryl halides (like chlorides or iodides) due to their optimal balance of reactivity and stability, making them reliable substrates in many synthetic protocols. The ability to precisely install new functional groups at the position of the bromine atom provides chemists with a powerful tool for molecular design and synthesis. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Boronic acid) | C(aryl)-C(aryl/alkyl/vinyl) | Widely used for synthesizing biaryls and other conjugated systems. researchgate.net |

| Heck Coupling | Alkene | C(aryl)-C(vinyl) | Forms substituted alkenes, important in polymer and pharmaceutical synthesis. |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Key method for creating aryl-alkyne structures found in natural products and materials. |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Forms arylamines, a common motif in pharmaceuticals and organic electronics. |

| Stille Coupling | Organotin Reagent | C(aryl)-C(aryl/alkyl/vinyl) | Tolerant of many functional groups, useful in complex molecule synthesis. |

Current Research Trajectories and Challenges for 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

While the individual functionalities of trifluoromethyl ketones and brominated aromatics are well-established, the specific research applications of this compound are still an emerging area. The current research landscape suggests several promising directions and inherent challenges associated with this particular molecule.

Current Research Trajectories:

Bifunctional Building Block in Sequential Synthesis: A primary research trajectory involves leveraging the compound's two distinct reactive sites. Following the precedent set by its isomer, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, this molecule can be employed in sequential, one-pot reactions. researchgate.net For instance, the bromo group can first undergo a Suzuki-Miyaura cross-coupling to form a biaryl structure, followed by an asymmetric reduction or other modification of the trifluoromethyl ketone group. This approach offers an efficient pathway to complex, chiral trifluoromethylated alcohols.

Synthesis of Novel Heterocyclic Scaffolds: The compound is a potential precursor for synthesizing novel, highly functionalized heterocyclic compounds, particularly quinolines. researchgate.netnih.gov Through reactions like the Friedländer annulation, where an ortho-aminoaryl ketone condenses with a compound containing an activated methylene (B1212753) group, it could be used to construct quinolines bearing both a trifluoromethyl group and a bromine atom. These quinoline (B57606) derivatives are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. nih.govrsc.org The bromine atom on the resulting quinoline could then be used for further diversification.

Exploration of Photochemical Reactivity: Aromatic ketones, including trifluoroacetophenones, are known to exhibit rich photochemical behavior. acs.orgnih.gov Research into the photochemical properties of this compound could uncover novel transformations, such as intramolecular cyclizations via radical intermediates or unique intermolecular reactions, expanding its synthetic utility. researchgate.netrsc.org

Challenges:

Limited Published Research: A significant challenge is the notable scarcity of studies specifically utilizing the 1-(2-bromophenyl) isomer compared to its 1-(4-bromophenyl) counterpart. researchgate.nettcichemicals.com This suggests that there may be unaddressed synthetic hurdles or unique reactivity patterns that require further investigation.

Steric Hindrance: The ortho-relationship of the bulky bromine atom and the trifluoroethanone group may introduce steric hindrance. This could impede the reactivity of the ketone, particularly in enzyme-active sites or with bulky nucleophiles, potentially complicating its application as an enzyme inhibitor or in certain synthetic transformations.

Chemoselectivity Control: In reactions where both functional groups could potentially react, achieving high chemoselectivity presents a challenge. Developing reaction conditions that allow for the selective transformation of either the ketone or the aryl bromide without affecting the other is crucial for its effective use as a versatile building block.

Further research is needed to fully characterize the reactivity of this compound and unlock its full potential in synthetic and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWTGXXPNWISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326853 | |

| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244229-34-3 | |

| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244229-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromophenyl 2,2,2 Trifluoroethanone

Established Chemical Synthesis Routes

Traditional synthetic approaches provide reliable and well-documented pathways to 1-(2-bromophenyl)-2,2,2-trifluoroethanone. These methods often involve the reaction of readily available brominated benzene (B151609) precursors with trifluoroacetylating agents or the oxidation of a corresponding alcohol.

Reactions Involving Brominated Benzene Derivatives and Trifluoroacetic Acid Derivatives

One of the most direct methods for synthesizing aryl ketones is the Friedel-Crafts acylation. nih.govlibretexts.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. nih.govresearchgate.net For the synthesis of this compound, bromobenzene (B47551) can be reacted with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a catalyst like aluminum chloride (AlCl₃). The bromine substituent on the benzene ring is an ortho-, para-director, leading to a mixture of isomers that requires subsequent separation.

Alternatively, organometallic routes offer a more regioselective approach. A Grignard reagent, specifically 2-bromophenylmagnesium bromide, can be prepared from 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene and magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This organometallic intermediate then acts as a potent nucleophile, reacting with a trifluoroacetylating agent to yield the desired ketone. organic-chemistry.orgmasterorganicchemistry.com For instance, the reaction of 2-bromophenylmagnesium bromide with a trifluoroacetic acid derivative, such as ethyl trifluoroacetate (B77799) or N-methoxy-N-methyltrifluoroacetamide (Weinreb amide), can produce this compound. The use of a Weinreb amide is particularly advantageous as it helps to prevent the common side reaction of over-addition by the Grignard reagent to form a tertiary alcohol. youtube.com

| Method | Brominated Benzene Derivative | Trifluoroacetic Acid Derivative | Key Reagents/Catalysts | Typical Solvent | Notes |

| Friedel-Crafts Acylation | Bromobenzene | Trifluoroacetic anhydride | AlCl₃ (Lewis acid) | Dichloromethane, Nitrobenzene | Produces ortho and para isomers, requiring separation. nih.gov |

| Grignard Reaction | 2-Bromophenylmagnesium bromide | Ethyl trifluoroacetate | N/A | Diethyl ether, THF | Grignard reagent prepared in situ from 1,2-dibromobenzene. wikipedia.org |

| Grignard + Weinreb Amide | 2-Bromophenylmagnesium bromide | N-methoxy-N-methyltrifluoroacetamide | N/A | THF | Minimizes over-addition to form tertiary alcohol. |

Oxidation of α-Trifluoromethyl Alcohols

An alternative strategy involves the oxidation of the corresponding secondary alcohol, 1-(2-bromophenyl)-2,2,2-trifluoroethanol (B1527652). uni.lu This precursor alcohol can be synthesized by reacting 2-bromobenzaldehyde (B122850) with a trifluoromethyl nucleophile. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is commonly used for this trifluoromethylation in the presence of a fluoride (B91410) initiator.

Once the alcohol is obtained, it can be oxidized to the target ketone using a variety of standard oxidizing agents. The choice of oxidant depends on the desired reaction conditions, scale, and functional group tolerance. The strong electron-withdrawing effect of the trifluoromethyl group can make the adjacent alcohol more resistant to oxidation compared to non-fluorinated analogues. Nevertheless, several effective reagents are capable of performing this transformation.

| Oxidizing Agent | Common Name/Acronym | Typical Conditions | Notes |

| Chromium trioxide / Sulfuric acid | Jones reagent | Acetone, 0°C to RT | Strong oxidant, not suitable for acid-sensitive substrates. |

| Pyridinium chlorochromate | PCC | Dichloromethane, RT | Milder than Jones reagent, good for a wide range of substrates. |

| Pyridinium dichromate | PDC | Dichloromethane, RT | Similar to PCC, can be used under non-acidic conditions. |

| Sodium hypochlorite (B82951) / TEMPO | Bleach / TEMPO | Biphasic (e.g., CH₂Cl₂/H₂O), catalytic TEMPO | A greener and milder catalytic oxidation method. |

| Dess-Martin periodinane | DMP | Dichloromethane, RT | Mild conditions, avoids heavy metals, but can be expensive. |

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced strategies that can improve efficiency, selectivity, and sustainability. These include asymmetric approaches, enzyme catalysis, and continuous flow processes.

Asymmetric Synthesis Approaches

Asymmetric synthesis is primarily concerned with the creation of chiral molecules with a high degree of enantiomeric purity. While the target compound, this compound, is achiral, the principles of asymmetric synthesis are relevant in the broader context of producing related chiral fluorinated compounds. chimia.ch For instance, methods developed for the asymmetric alkylation of ketones could theoretically be applied, though this is not a direct route to the target molecule. nih.gov

More commonly, this specific ketone serves as a prochiral substrate for asymmetric reduction to produce chiral 1-(2-bromophenyl)-2,2,2-trifluoroethanol, a valuable building block. whiterose.ac.uk Catalytic systems employing chiral ligands with transition metals (e.g., ruthenium, rhodium) and a hydrogen source are often used for this purpose, achieving high enantioselectivity.

Enzyme-Catalyzed Synthetic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and often under mild conditions. researchgate.netthe-innovation.org While specific enzyme-catalyzed pathways for the direct synthesis of this compound are not widely reported, general enzymatic methods for ketone synthesis are known. For example, lipases can catalyze acylation reactions. acs.org A hypothetical pathway could involve a lipase-catalyzed transesterification or acylation of a 2-bromophenyl derivative.

Conversely, as with asymmetric chemical catalysis, the enzymatic reduction of this compound is a well-explored area. A variety of ketoreductases and alcohol dehydrogenases, often from microbial sources, can reduce this ketone to the corresponding (R)- or (S)-alcohol with excellent enantiomeric excess, demonstrating the utility of enzymes in processing this class of compounds. whiterose.ac.uk

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control over traditional batch methods. beilstein-journals.org The synthesis of aromatic ketones is well-suited to flow chemistry. researchgate.net

The Grignard-based synthesis of this compound can be adapted to a flow process. nih.gov This involves the continuous formation of 2-bromophenylmagnesium bromide in a packed-bed reactor containing magnesium, followed by its immediate reaction with a stream of the trifluoroacetylating agent in a microreactor. researchgate.net This approach enhances safety by minimizing the accumulation of the highly reactive Grignard reagent and allows for precise control of reaction temperature and time. Similarly, Friedel-Crafts acylations can be performed in flow reactors, often using solid-supported Lewis acid catalysts, which simplifies purification and catalyst recycling. researchgate.net

Photochemical Technology Integration

The integration of photochemical technologies offers a modern and sustainable approach to the synthesis of fluorinated organic compounds, including this compound. Photochemical methods utilize light energy to initiate chemical reactions, often proceeding through radical intermediates under mild conditions. This approach can provide alternative synthetic routes that may offer advantages in terms of selectivity, efficiency, and environmental impact compared to traditional thermal methods.

While a direct, single-step photochemical synthesis of this compound from simple precursors is not extensively documented, the principles of photoredox catalysis can be applied to devise a plausible synthetic strategy. Such a strategy would likely involve the photochemical generation of a 2-bromophenyl radical, followed by its reaction with a trifluoroacetylating agent.

Plausible Photochemical Synthetic Route

A feasible photochemical pathway could involve the visible-light-induced activation of an aryl halide, such as 2-bromobenzene, in the presence of a suitable photocatalyst. The general mechanism would proceed as follows:

Photoexcitation of the Catalyst: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light, transitioning to an excited state (PC*).

Generation of the Aryl Radical: The excited photocatalyst can interact with the aryl bromide (in this case, 2-bromobenzene) via a single-electron transfer (SET) process. This results in the formation of a 2-bromophenyl radical.

Formation of the Trifluoroacetyl Radical: Concurrently, a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), can be activated to generate a trifluoroacetyl radical.

Radical Coupling: The 2-bromophenyl radical and the trifluoroacetyl radical then couple to form the desired product, this compound.

Recent research has demonstrated the successful photocatalytic trifluoroacetylation of alkyl bromides using trifluoroacetic anhydride, which supports the feasibility of a similar transformation for aryl bromides. dicp.ac.cnnih.gov These studies often employ an iridium-based photocatalyst and proceed via a dual visible-light and halogen-atom-transfer catalysis mechanism. nih.gov

Hypothetical Reaction Parameters

Based on related photochemical transformations, a set of hypothetical reaction conditions for the synthesis of this compound can be proposed. These parameters would require experimental optimization to achieve a viable synthetic process.

| Parameter | Hypothetical Condition | Rationale |

|---|---|---|

| Starting Material | 2-Bromobenzene | Provides the 2-bromophenyl moiety. |

| Trifluoroacetylating Agent | Trifluoroacetic Anhydride (TFAA) | A common and effective source of the trifluoroacetyl group. dicp.ac.cn |

| Photocatalyst | Ir(ppy)3 or similar Iridium complex | Frequently used in photoredox catalysis for their favorable redox potentials. nsf.govrsc.org |

| Light Source | Blue LEDs (450-470 nm) | Provides the necessary energy to excite common photocatalysts. |

| Solvent | Acetonitrile (B52724) or Dimethylformamide | Polar aprotic solvents are often used to dissolve reactants and facilitate the reaction. |

| Additives | A mild base (e.g., K2HPO4) | May be required to neutralize any acidic byproducts. |

| Temperature | Room Temperature | A key advantage of many photochemical reactions is their operation under mild conditions. |

Research Findings from Analogous Systems

Studies on the photochemical functionalization of aryl halides provide strong evidence for the potential of this approach. Visible-light-induced methods have been successfully employed for the dehalogenation of aryl bromides, demonstrating the efficient generation of aryl radicals under mild conditions. mdpi.comnih.govnih.gov Furthermore, nickel-catalyzed photodehalogenation of aryl bromides has also been reported, highlighting the synergy between photochemistry and transition metal catalysis. researchgate.net

The development of a specific photochemical synthesis for this compound would represent a significant advancement, offering a potentially more sustainable and efficient route to this valuable compound. Future research in this area would likely focus on optimizing the reaction conditions, including the choice of photocatalyst, solvent, and additives, to maximize the yield and selectivity of the desired product.

Reactivity and Transformation of 1 2 Bromophenyl 2,2,2 Trifluoroethanone

Nucleophilic Additions and Derivatives Formation

The carbonyl carbon of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone is a prime target for nucleophiles. masterorganicchemistry.com The presence of the adjacent trifluoromethyl group significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity compared to non-fluorinated ketones. nih.gov This activation facilitates addition reactions with a wide range of nucleophiles. masterorganicchemistry.com

A key transformation involving nucleophilic addition is the reduction of the ketone to form the corresponding alcohol, 1-(2-bromophenyl)-2,2,2-trifluoroethanol (B1527652). This is typically achieved through the addition of a hydride nucleophile from a reducing agent. wikipedia.org The resulting trifluoroethanol derivative is a valuable chiral building block in organic synthesis.

The general reaction involves the attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product. youtube.com This reduction can be performed using various chemical methods, such as catalytic hydrogenation or hydride-donating reagents. wikipedia.orggoogle.com More significantly, as detailed in section 3.3, this transformation can be achieved with high stereoselectivity using biocatalysts. researchgate.netsemanticscholar.org

| Reaction | Reagent/Catalyst | Product | Description |

| Ketone Reduction | Hydride Reducing Agents (e.g., NaBH₄) or Biocatalysts (ADHs) | 1-(2-Bromophenyl)-2,2,2-trifluoroethanol | Nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation, yields the corresponding secondary alcohol. |

Cross-Coupling Reactions

The carbon-bromine bond on the phenyl ring of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. fishersci.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgyonedalabs.com In the case of this compound, the aryl bromide moiety can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. fishersci.com This reaction is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. mdpi.com

The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. yonedalabs.com

| Parameter | Description |

| Electrophile | This compound |

| Nucleophile | Aryl or Vinyl Boronic Acid (R-B(OH)₂) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Product | 1-(2-Arylphenyl)-2,2,2-trifluoroethanone |

Bioreduction Studies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of ketones. semanticscholar.org Enzymes, particularly alcohol dehydrogenases, are renowned for their ability to catalyze reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com

The asymmetric reduction of the prochiral ketone in this compound to a chiral alcohol is a key application of biocatalysis. Alcohol dehydrogenases (ADHs) are highly effective for this transformation, capable of producing either the (R) or (S) enantiomer of 1-(2-bromophenyl)-2,2,2-trifluoroethanol with very high enantiomeric excess (>99% ee). researchgate.net

The stereochemical outcome is determined by the specific ADH used. For example, ADHs from sources like Ralstonia species (RasADH) or Rhodococcus ruber often yield the (R)-alcohol, while ADHs from organisms such as Lactobacillus brevis can produce the (S)-enantiomer. researchgate.netmdpi.com These reactions require a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a sacrificial co-substrate like 2-propanol or glucose, making the process economically viable. semanticscholar.orgmdpi.com The high degree of selectivity makes ADHs invaluable tools for synthesizing enantiopure fluorinated alcohols. researchgate.net

| Enzyme Source | Stereochemical Outcome | Product | Enantiomeric Excess (ee) |

| Ralstonia sp. (RasADH) | (R)-selective | (R)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | >99% |

| Rhodococcus ruber (ADH-A) | (R)-selective | (R)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | High |

| Leifsonia sp. (LsADH) | (S)-selective | (S)-1-Phenyl-2,2,2-trifluoroethanol (analogous substrate) | High |

| Lactobacillus brevis (LbADH) | (S)-selective | (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol | High |

Impact of Reaction Media (e.g., Deep Eutectic Solvents, Surfactants, Cyclodextrins) on Bioreduction Efficiency

The efficiency of the bioreduction of ketones, including halogenated acetophenones, can be significantly influenced by the reaction medium. While specific data on the bioreduction of this compound in novel media such as deep eutectic solvents (DESs), or in the presence of surfactants and cyclodextrins, is not extensively detailed in publicly available research, the principles derived from studies on analogous compounds provide a framework for understanding their potential impact.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than its individual components. They are considered green solvents due to their low volatility, and biodegradability. In biocatalysis, DESs can enhance enzyme stability and substrate solubility. For instance, in the bioreduction of other ketones, the use of choline (B1196258) chloride-based DESs has been shown to improve reaction rates and yields. The increased solubility of hydrophobic substrates like this compound in DESs could lead to higher conversion rates by improving mass transfer to the biocatalyst. However, the choice of DES components and their concentration is crucial, as some may have inhibitory effects on enzymatic activity.

Surfactants:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, thereby increasing the solubility of hydrophobic compounds. In the context of bioreduction, the addition of surfactants can facilitate the transport of poorly soluble ketones to the active site of the enzyme, which is often located within whole-cell biocatalysts. Both anionic and nonionic surfactants have been investigated in the bioreduction of various acetophenones. For example, in the microbial reduction of ω-bromoacetophenones, the presence of certain surfactants was found to not only increase the reaction rate but also, in some cases, enhance the enantioselectivity of the reaction. researchgate.net The effectiveness of a surfactant is dependent on its chemical nature and concentration, as high concentrations can lead to enzyme denaturation or inhibition.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules of appropriate size, such as this compound. This complexation can increase the aqueous solubility of the substrate and, in some cases, protect the enzyme from substrate inhibition. Research on the bioreduction of other substituted acetophenones has demonstrated that the addition of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, can significantly enhance the reaction yield and product concentration. elsevierpure.com The formation of the inclusion complex can also influence the stereochemical outcome of the bioreduction by altering the orientation of the substrate at the enzyme's active site.

While detailed experimental data and specific tables for the bioreduction of this compound in these alternative media are not available in the reviewed literature, the established benefits of deep eutectic solvents, surfactants, and cyclodextrins in the bioreduction of structurally related ketones suggest their high potential for improving the efficiency and selectivity of this transformation. Further research is required to quantify these effects and to optimize the reaction conditions for this specific substrate.

Derivatives and Their Advanced Chemical Applications

Synthesis of Novel Trifluoromethylated Compounds from 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

The strategic positioning of a bromine atom and a trifluoroacetyl group enables this compound to serve as a platform for generating a diverse array of novel trifluoromethylated compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.

One of the most powerful applications is the Suzuki-Miyaura coupling reaction. researchgate.netnih.gov This reaction allows for the straightforward synthesis of 2-(trifluoroacetyl)biphenyl (B1307362) derivatives by coupling the aryl bromide with various boronic acids. nih.gov This methodology provides access to a large library of compounds with diverse substitution patterns on the newly introduced phenyl ring, which can be tailored for specific applications.

Beyond Suzuki coupling, other palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes can be employed to further diversify the molecular scaffold.

The trifluoromethyl ketone group also offers a handle for synthetic manipulation. For instance, it can undergo nucleophilic addition reactions. Silver-catalyzed reactions with terminal alkynes can produce chiral trifluoromethylated propargyl alcohols, which are valuable intermediates in organic synthesis. nih.gov The ketone can also be reduced to the corresponding alcohol, which can then be used in subsequent transformations.

| Reaction Type | Reagent/Catalyst | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-(Trifluoroacetyl)biphenyl derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-(Trifluoroacetyl-alkynylphenyl) derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-(Trifluoroacetyl-aminophenyl) derivatives |

| Alkynylation of Ketone | Terminal alkyne, Ag catalyst, Base | Trifluoromethylated propargyl alcohols |

Application as a Precursor in Complex Molecular Synthesis

The ability to perform selective and sequential reactions on its two functional groups makes this compound an ideal precursor for constructing complex molecular architectures. Chemists can first utilize the reactivity of the bromo group to build a core structure, such as a biphenyl (B1667301) system, and then modify the trifluoroacetyl moiety, or vice versa.

For example, a chemoenzymatic strategy has been successfully employed for related bromophenyl trifluoroethanones. This involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an asymmetric enzymatic reduction of the ketone. researchgate.net This sequence generates chiral, non-racemic trifluoromethylated alcohols, which are highly sought-after building blocks for pharmaceuticals. researchgate.net This approach highlights how the compound serves as a linchpin, connecting transition metal catalysis with biocatalysis to create stereochemically complex molecules.

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules, particularly in the realm of enzyme inhibitors.

A notable example is the synthesis of precursors for Cathepsin K inhibitors, such as Odanacatib. researchgate.net The synthesis of a key precursor, (R)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)-(1,1'-biphenyl)-4-yl]ethanol, was achieved through a sequence involving a Suzuki-Miyaura coupling of the analogous 1-(4-bromophenyl)-2,2,2-trifluoroethanone followed by an asymmetric reduction. researchgate.net This demonstrates the utility of bromophenyl trifluoroethanones as starting materials for molecules with therapeutic potential.

Furthermore, this building block is valuable in the synthesis of kinase inhibitors. Kinase inhibitors are a major class of anticancer drugs, and many of them feature a substituted biphenyl or related biaryl "cap" group. arabjchem.orged.ac.uk Using this compound, a biaryl core can be constructed via cross-coupling, which can then be elaborated to target the ATP-binding site of specific kinases.

| Target Molecule Class | Key Synthetic Transformation | Relevance |

| Cathepsin K Inhibitors | Suzuki Coupling, Asymmetric Reduction | Precursor synthesis for osteoporosis drug candidates. researchgate.net |

| Kinase Inhibitors | Suzuki/Buchwald-Hartwig Coupling | Construction of biaryl "cap" groups common in anticancer agents. arabjchem.orgnih.gov |

| Acetylcholinesterase Inhibitors | Core Scaffold Synthesis | Fluorinated ketones are potent inhibitors for potential Alzheimer's therapy. mdpi.com |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, making them important targets for cancer therapy. nih.govresearchgate.net Most HDAC inhibitors are designed based on a pharmacophore model consisting of a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site. nih.gov

The trifluoromethyl ketone (TFMK) moiety has been identified as an effective zinc-binding group. thieme-connect.comnih.gov In the aqueous environment of the enzyme's active site, the electrophilic ketone readily undergoes hydration to form a stable geminal diol. thieme-connect.com This gem-diol mimics the tetrahedral transition state of the deacetylation reaction and effectively chelates the zinc ion, leading to potent inhibition of the enzyme. nih.govthieme-connect.com

This compound is an excellent starting material for novel HDAC inhibitors based on this principle. A synthetic strategy would involve a cross-coupling reaction, such as a Suzuki coupling, to introduce a substituted aryl ring. The resulting 2-(trifluoroacetyl)biphenyl scaffold perfectly maps onto the HDAC inhibitor pharmacophore:

Zinc-Binding Group (ZBG): The trifluoromethyl ketone group.

Linker: The bond connecting the ketone to the first phenyl ring.

Cap Group: The biphenyl moiety, which can be further functionalized to enhance binding affinity and isoform selectivity.

This approach allows for the rational design and synthesis of a new class of HDAC inhibitors where the key structural components are assembled from this versatile precursor.

| Pharmacophore Component | Corresponding Structural Unit | Function |

| Zinc-Binding Group (ZBG) | Trifluoromethyl ketone (hydrated to gem-diol) | Chelates the Zn²⁺ ion in the HDAC active site. thieme-connect.com |

| Linker | Phenyl ring of the original molecule | Connects the ZBG to the cap group. |

| Cap Group | Biphenyl system (formed via cross-coupling) | Interacts with residues at the rim of the active site pocket. nih.gov |

Medicinal Chemistry Research Associated with 1 2 Bromophenyl 2,2,2 Trifluoroethanone and Its Analogs

Exploration of Pharmacological Potential

Research into trifluoromethyl ketones and related structures has revealed a broad spectrum of biological activities. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the reactivity of the adjacent ketone, making these compounds potent inhibitors of various enzymes and promising candidates for therapeutic development. ontosight.ai Analogs of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activities

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Trifluoromethyl ketones have been identified as a class of compounds with potential antimicrobial properties. Studies on synthetic analogs have demonstrated activity against a variety of bacterial strains. For instance, certain robenidine (B1679493) analogues have shown moderate antimicrobial activity against several Gram-negative pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/mL. newcastle.edu.au The specific structural features of these molecules, including the nature and position of substituents on the aromatic ring, are key determinants of their potency and spectrum of activity. nih.gov

| Compound Class | Target Organism(s) | Observed Activity (MIC Range) | Reference |

|---|---|---|---|

| Robenidine Analogue (NCL265) | Gram-negative pathogens | 2–16 µg/mL | newcastle.edu.au |

| Robenidine Analogue (NCL259) | Gram-negative pathogens | 4–64 µg/mL | newcastle.edu.au |

| Polyoxygenated Flavonoids (FO10) | E. coli, L. monocytogenes | 15-25 µg/mL | nih.gov |

Anti-inflammatory Properties

Inflammation is a key pathological process in a wide range of diseases. Compounds capable of modulating the inflammatory response are of great therapeutic interest. Analogs of this compound, such as chalcones (prop-2-en-1-one derivatives), have been evaluated for their anti-inflammatory potential. troindia.in One of the established mechanisms for inflammation is protein denaturation. troindia.in The ability of certain chalcone (B49325) derivatives to prevent the denaturation of proteins, such as egg albumin, suggests their potential to mitigate inflammatory processes. troindia.in The anti-inflammatory effects of these compounds are often compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). troindia.in Furthermore, molecules containing a bromophenyl moiety have been investigated for their ability to inhibit enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade. researchgate.netnih.gov

Anticancer Potential

The development of novel anticancer agents remains a high priority in medicinal chemistry. Trifluoromethyl ketones and their derivatives have shown promise in this area. chemrxiv.org Studies have demonstrated that these compounds can exhibit significant cytotoxicity against various cancer cell lines. researchgate.netnih.gov For example, certain chalcone-hybrid molecules have been shown to inhibit the proliferation of breast cancer and colorectal cancer cells. nih.govmdpi.com The mechanism of action for some of these analogs involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as topoisomerases I and II. mdpi.com The presence of the trifluoromethyl group is often crucial for this enhanced cytotoxic activity.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Symmetrical Dihydropyridines (HD 1-10) | MCF-7 (Breast Cancer) | Mean of 40.88 µM | nih.gov |

| Ciprofloxacin-Chalcone Hybrid | HCT-116 (Colorectal) | Potent Activity | mdpi.com |

| Ciprofloxacin-Chalcone Hybrid | LOX IMVI (Melanoma) | Potent Activity | mdpi.com |

Influence of the Trifluoromethyl Group on Drug Properties

The trifluoromethyl (CF3) group is often referred to as a "super-methyl" group in medicinal chemistry. Its unique electronic and steric properties impart significant advantages when incorporated into a drug candidate, profoundly influencing both its pharmacokinetic and pharmacodynamic profiles. mdpi.com

Impact on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of a trifluoromethyl group into a molecule can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) properties. The high strength of the carbon-fluorine bond makes the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of the drug.

Furthermore, the CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group. This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. ontosight.airesearchgate.net The collective impact of these modifications often results in a more favorable pharmacokinetic profile, allowing for less frequent dosing and a more consistent therapeutic effect. mdpi.com From a pharmacodynamic perspective, these improved properties can lead to increased potency and duration of action.

Modulation of Biological Target Interactions

The trifluoromethyl group plays a critical role in how a drug molecule interacts with its biological target, such as a receptor or an enzyme. Due to the high electronegativity of the fluorine atoms, the CF3 group is a strong electron-withdrawing group. ontosight.ai This property can alter the acidity or basicity of nearby functional groups and influence the molecule's ability to form hydrogen bonds or engage in electrostatic interactions within the target's binding site.

Trifluoromethyl ketones, in particular, are known to act as potent transition-state analog inhibitors of various enzymes, including serine and cysteine proteases and esterases. nih.govnih.govtaylorfrancis.com The electron-withdrawing CF3 group makes the adjacent carbonyl carbon highly electrophilic. This enhanced electrophilicity facilitates a nucleophilic attack from a key amino acid residue (like serine or cysteine) in the enzyme's active site, leading to the formation of a stable, often reversible, covalent bond (a hemiketal or hemithioketal). nih.govnih.gov This mechanism effectively mimics the transition state of the natural enzymatic reaction, resulting in tight binding and potent inhibition. taylorfrancis.com Aromatic trifluoromethyl ketones have also been specifically characterized as "warheads" for designing covalently reversible kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Ketones

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. For fluorinated ketones, particularly aryl TFMKs, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The highly electrophilic nature of the carbonyl carbon in the TFMK group, a result of the strong electron-withdrawing effect of the three fluorine atoms, is a key determinant of its biological activity, often enabling it to act as a potent and reversible inhibitor of various enzymes, such as proteases and esterases. nih.govnih.gov

A notable example of SAR studies in this area involves the development of TFMKs as inhibitors of the SARS-CoV 3CL protease, an essential enzyme for viral replication. nih.gov In a systematic study, a series of TFMK-containing compounds were synthesized and evaluated to understand the structural requirements for optimal inhibitory activity. The general structure of these inhibitors consists of a trifluoromethyl ketone "warhead" attached to a peptide-like scaffold that interacts with the enzyme's active site.

The SAR findings from this research can be summarized as follows:

The Trifluoromethyl Ketone Moiety: The TFMK group is essential for inhibitory activity. It is believed to form a hemithioketal adduct with the catalytic cysteine residue in the enzyme's active site, leading to reversible inhibition. nih.gov The high electrophilicity of the carbonyl carbon in TFMKs makes them potent inhibitors. nih.gov

The P1 Position: The residue at the P1 position (adjacent to the TFMK group) plays a critical role in binding to the S1 pocket of the protease. Initial designs assumed that a benzyl (B1604629) group at the P1 site could mimic the glutamine (Gln) residue of the natural substrate. nih.gov

The P2-P4 Positions: Modifications at the P2, P3, and P4 positions, which interact with the corresponding S2, S3, and S4 pockets of the enzyme, have a significant impact on inhibitory potency. The incorporation of different amino acids and long alkyl chains at these positions has been explored to optimize interactions with the enzyme. nih.gov

The inhibitory activities of a selection of these synthesized TFMK inhibitors against SARS-CoV 3CL protease are presented in the interactive data table below.

Interactive Data Table: Inhibitory Activity of Trifluoromethyl Ketone Analogs against SARS-CoV 3CL Protease

| Compound ID | P1 Group | P2-P4 Group | Inhibition (%) at 10 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| 1a | Benzyl | Cbz-Val | 25 | > 50 |

| 1b | Benzyl | Boc-Val | 20 | > 50 |

| 1c | Benzyl | Ac-Val | 15 | > 50 |

| 2a | 4-Fluorobenzyl | Cbz-Val | 30 | 45 |

| 2b | 4-Fluorobenzyl | Boc-Val | 28 | > 50 |

| 3a | 4-Chlorobenzyl | Cbz-Val | 42 | 35 |

| 4a | 4-Bromobenzyl | Cbz-Val | 45 | 30 |

| 5h | (S)-γ-lactam | Ac-Val-Leu | 95 | 8.8 (initial), 0.3 (after 4h) |

Data sourced from a study on trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. nih.gov

The data reveals several key SAR insights:

Influence of P1 Substituents: The nature of the substituent on the benzyl group at the P1 position influences inhibitory activity. Halogen substitution on the phenyl ring (compounds 2a , 3a , 4a ) generally leads to increased potency compared to the unsubstituted benzyl group (1a ). This suggests that electronic and/or steric interactions of the P1 group within the S1 pocket are important for binding.

Importance of P2-P4 Scaffold: The most potent inhibitor in this series, 5h , possesses a more substrate-like P1-P4 scaffold, incorporating a (S)-γ-lactam at P1 and Ac-Val-Leu at the P2-P3 positions. This compound exhibited time-dependent inhibition, with its IC₅₀ value decreasing significantly over time, which is indicative of a slow, tight-binding inhibition mechanism likely involving the formation of a stable covalent adduct. nih.gov This highlights the importance of optimizing the entire peptide-like backbone to achieve high-affinity binding to the enzyme's active site.

These SAR studies on related aryl trifluoromethyl ketones underscore the therapeutic potential of this class of compounds and provide a rational basis for the design of novel and more effective enzyme inhibitors. Although direct medicinal chemistry research on this compound is limited, the principles derived from these analog studies suggest that it could serve as a valuable scaffold or starting point for the development of new therapeutic agents.

Catalytic Aspects in the Chemistry of 1 2 Bromophenyl 2,2,2 Trifluoroethanone

Role in Homogeneous and Heterogeneous Catalysis

While 1-(2-bromophenyl)-2,2,2-trifluoroethanone is not typically a catalyst itself, it serves as a valuable substrate in several pivotal catalytic reactions, largely owing to the presence of the aryl bromide and trifluoromethylketone moieties. These reactions are fundamental in carbon-carbon bond formation and the synthesis of complex organic molecules.

Homogeneous Catalysis:

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound can participate in various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a key site for such transformations.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. While specific studies on the 2-bromo isomer are not prevalent in the reviewed literature, the analogous 1-(4-bromophenyl)-2,2,2-trifluoroethanone is known to undergo Suzuki-Miyaura coupling. ikm.org.myikm.org.my In this reaction, the aryl bromide (in this case, the bromophenyl part of the molecule) is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups. researchgate.net Typical homogeneous palladium catalysts for this reaction include tetrakis(triphenylphosphine)palladium(0) and complexes with specialized phosphine (B1218219) ligands. researchgate.netacs.org The reaction facilitates the synthesis of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org This reaction provides a method for the substitution of alkenes and is carried out in the presence of a base. wikipedia.org While direct examples with this compound are not extensively documented, the reactivity of the aryl bromide group makes it a potential substrate for such transformations. mdpi.com The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org Efficient Heck reactions have been developed for a variety of aryl bromides, showcasing the versatility of this catalytic method. organic-chemistry.org

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule. Aryl halides are common substrates for these reactions, suggesting that this compound could potentially undergo carbonylation to yield carboxylic acid derivatives, esters, or amides, depending on the reaction conditions and nucleophiles present.

Heterogeneous Catalysis:

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. ikm.org.my

Suzuki-Miyaura Coupling with Heterogeneous Catalysts: To address the challenges of catalyst recovery in homogeneous systems, significant research has focused on developing heterogeneous catalysts for the Suzuki-Miyaura reaction. ikm.org.myethz.ch These catalysts often consist of palladium nanoparticles supported on materials such as titanium dioxide, silica, or magnetic nanoparticles. ikm.org.myikm.org.mymdpi.com For instance, a magnetic supported palladium(II) catalyst has been shown to be effective and reusable in the Suzuki-Miyaura reaction of 4-bromoacetophenone. ikm.org.myikm.org.my Such catalytic systems could potentially be applied to the cross-coupling reactions of this compound, combining the synthetic utility of the reaction with the practical benefits of heterogeneous catalysis. Metal-Organic Frameworks (MOFs) are also emerging as promising platforms for developing highly active and selective heterogeneous catalysts for these transformations. ethz.ch

The table below summarizes the potential catalytic transformations involving this compound based on the reactivity of its functional groups.

| Catalytic Reaction | Catalyst Type | Key Functional Group Involved | Potential Product Type |

| Suzuki-Miyaura Coupling | Homogeneous (e.g., Pd(PPh₃)₄) or Heterogeneous (e.g., Pd on support) | Aryl Bromide | Biaryl compounds |

| Heck Reaction | Homogeneous (e.g., Pd(OAc)₂) or Heterogeneous | Aryl Bromide | Substituted Alkenes |

| Carbonylation | Homogeneous (e.g., PdCl₂(PPh₃)₂) | Aryl Bromide | Carboxylic acid derivatives |

Enzymatic Catalysis in Transformations of this compound

Enzymatic catalysis offers a highly selective and environmentally benign approach to chemical transformations. In the context of this compound, the primary focus of enzymatic catalysis has been on the stereoselective reduction of the ketone group to produce chiral alcohols. These chiral trifluoromethylated alcohols are valuable building blocks in the pharmaceutical industry.

The bioreduction of 1-aryl-2,2,2-trifluoroethanones is commonly achieved using alcohol dehydrogenases (ADHs). ikm.org.my These enzymes, often from microorganisms such as Ralstonia species, Rhodococcus ruber, or in the form of baker's yeast, can produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high conversion rates and excellent enantiomeric excess. ikm.org.mywikipedia.org

The general scheme for the enzymatic reduction is as follows:

This compound + NAD(P)H + H⁺ ⇌ (R)- or (S)-1-(2-Bromophenyl)-2,2,2-trifluoroethanol + NAD(P)⁺

This reaction is often part of a dynamic kinetic resolution process, where an in-situ racemization of the starting material allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.orgmdpi.com Lipases are another class of enzymes used in the kinetic resolution of racemic alcohols, often in combination with metal catalysts for racemization in chemoenzymatic dynamic kinetic resolutions. wikipedia.orgjocpr.com The table below presents some examples of enzymes used in the reduction of related trifluoroacetophenones.

| Enzyme Source | Substrate Type | Product Configuration | Reference |

| ADH from Ralstonia species | 1-aryl-2,2,2-trifluoroethanones | (R)-alcohols | ikm.org.my |

| ADH from Rhodococcus ruber | 1-aryl-2,2,2-trifluoroethanones | (R)-alcohols | ikm.org.my |

| Baker's Yeast | α-stereogenic carbonyls | Enantioenriched alcohols | wikipedia.org |

Trifluoroethanol as a Catalytic Medium in Organic Reactions

2,2,2-Trifluoroethanol (TFE), the alcohol corresponding to the reduction of trifluoroacetaldehyde, is a unique solvent with a growing role as a catalytic medium in organic synthesis. Its distinct properties, such as high ionizing power, strong hydrogen bond donating ability, and low nucleophilicity, make it an effective medium for a variety of reactions.

TFE can act as a catalyst or co-catalyst in several transformations:

Promoter of Condensation Reactions: TFE has been shown to be an efficient and recyclable medium for promoting one-pot, three-component condensation reactions, such as the Biginelli reaction to afford dihydropyrimidones, without the need for an acid or base catalyst.

Activation of Substrates: Through strong hydrogen bonding, TFE can activate substrates. For instance, it can activate aromatic aldehydes, facilitating reactions like Mannich-like additions.

Medium for Oxidations: Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in TFE.

The use of TFE aligns with the principles of green chemistry due to its potential for recyclability and its ability to promote reactions under mild conditions. Its application as a solvent and catalyst is an active area of research with the potential to develop more sustainable chemical processes.

Analytical and Spectroscopic Investigations of 1 2 Bromophenyl 2,2,2 Trifluoroethanone and Its Derivatives

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. By mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides definitive evidence for the connectivity and spatial arrangement of atoms.

For 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, ¹H NMR spectroscopy would be used to identify the protons on the aromatic ring. The substitution pattern on the phenyl ring—with a bromine atom and a trifluoroacetyl group at adjacent positions—results in a complex splitting pattern for the four aromatic protons. These protons would appear as a multiplet, typically in the range of 7.5-8.0 ppm, with their exact chemical shifts and coupling constants being highly sensitive to their position relative to the two substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon (C=O) and the carbon of the trifluoromethyl group (-CF₃). The carbonyl carbon is typically found significantly downfield. The trifluoromethyl group's carbon signal is characterized by a quartet due to coupling with the three fluorine atoms.

Given the trifluoromethyl group, ¹⁹F NMR is a particularly powerful technique. It provides a direct probe of the fluorine environment. asahilab.co.jp In the case of this compound, the three fluorine atoms are chemically equivalent and would be expected to produce a single sharp signal in the ¹⁹F NMR spectrum. asahilab.co.jp The chemical shift of this signal is indicative of the electronic environment created by the adjacent carbonyl group and the aromatic ring. In-line ¹⁹F NMR analysis can be a crucial tool for monitoring the formation of such trifluoromethylated compounds in real-time during a chemical reaction. asahilab.co.jp

Table 1: Predicted NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H (Aromatic) | 7.5-8.0 ppm | Multiplet (m) | - |

| ¹³C (C=O) | ~180-190 ppm | Quartet (q) | J(C-F) ≈ 35-40 Hz |

| ¹³C (CF₃) | ~115-120 ppm | Quartet (q) | J(C-F) ≈ 280-290 Hz |

| ¹³C (Aromatic) | 125-140 ppm | - | - |

| ¹⁹F (CF₃) | -65 to -75 ppm | Singlet (s) | - |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units. docbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The calculated monoisotopic mass of the compound (C₈H₄BrF₃O) is approximately 251.94 g/mol . nih.gov

Electron ionization (EI) is a common MS technique that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that aids in structural confirmation. Common fragmentation pathways for this compound would likely involve:

Loss of the trifluoromethyl radical (•CF₃): This would result in a prominent fragment ion corresponding to the 2-bromobenzoyl cation.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond.

Cleavage of the carbonyl group: Loss of carbon monoxide (CO).

GC-MS, which couples gas chromatography with mass spectrometry, can be used to analyze the compound. nih.gov The mass spectrum provides identification, while the gas chromatogram gives information about purity. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z Value |

| Molecular Ion ([M]⁺) | Ion of the intact molecule with ⁷⁹Br | ~252 |

| Molecular Ion ([M+2]⁺) | Ion of the intact molecule with ⁸¹Br | ~254 |

| Isotopic Pattern | Characteristic doublet for one bromine atom | M⁺ and M+2⁺ peaks of ~1:1 intensity ratio |

| Key Fragment | Loss of •CF₃ | [M-69]⁺ |

| Key Fragment | Loss of •Br | [M-79/81]⁺ |

Chromatographic Methods in Purity Assessment and Isolation

Chromatography is an essential technique for separating, identifying, and purifying the components of a mixture. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable methods.

High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment and for the isolation of products in preparative-scale separations. A reverse-phase (RP) HPLC method would be suitable for this compound. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions and can be used for identification and quantification. By monitoring the detector response, the purity of a sample can be assessed, with impurities appearing as separate peaks. For preparative applications, the fraction corresponding to the desired product can be collected as it elutes from the column. sielc.com

Gas Chromatography (GC) is another powerful tool, particularly for volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column with a carrier gas. Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column. The purity is determined by the relative area of the peak corresponding to the compound. As mentioned, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov

Table 3: Common Chromatographic Methods for Analysis

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation | Application |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water gradient | Partitioning based on polarity | Purity assessment, preparative isolation |

| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Partitioning based on boiling point and polarity | Purity assessment, reaction monitoring |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through safer, more efficient, and less wasteful processes. sciencedaily.comeurekalert.org For a compound like 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, future research will likely focus on developing more environmentally benign synthetic routes, moving away from traditional methods that may involve hazardous reagents or harsh conditions.

Key areas for development include:

Eco-Friendly Bromination: Traditional bromination methods can involve corrosive and toxic elemental bromine. Research into greener alternatives, such as using N-bromosuccinimide (NBS) with non-conventional energy sources like ultrasound in aqueous media, presents a promising avenue. asianpubs.org Other approaches focus on generating reactive bromine species in situ from safer, solid brominating agents to minimize handling risks and waste. google.comgoogle.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid heavy metal catalysts is a core goal of green chemistry. For instance, recent studies have shown that fluoroarenes can mediate the trifluoromethylation of carboxylic acids under metal-free conditions, offering a potentially safer route to trifluoromethyl ketones. organic-chemistry.org

Alternative Energy Sources: The use of photocatalysis and sonication can enhance reaction rates and yields, often under milder conditions than conventional heating. asianpubs.orgresearchgate.net Photocatalytic methods, in particular, are gaining traction for the synthesis of trifluoromethyl ketones from various precursors. researchgate.net

Biocatalysis: The use of enzymes (biocatalysis) offers high selectivity and operates under mild, aqueous conditions. While the direct synthesis of this compound via biocatalysis is an emerging area, enzymes like alcohol dehydrogenases have been successfully used for the stereoselective reduction of related trifluoromethyl ketones, highlighting the potential for enzymatic transformations of this compound. elsevierpure.comresearchgate.net

| Strategy | Description | Potential Advantage | Relevant Research Area |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Using ultrasonic waves as a non-conventional energy source to drive reactions. | Reduced reaction times, enhanced rates, milder conditions. asianpubs.org | α-bromination of aromatic ketones. asianpubs.org |

| Photoredox Catalysis | Utilizing visible light to initiate radical-based transformations for C-C bond formation. | Mild reaction conditions, access to unique reaction pathways. researchgate.net | Divergent synthesis of trifluoromethyl ketones from olefins. researchgate.net |

| Biocatalytic Transformations | Employing enzymes for selective chemical conversions, such as reductions or oxidations. | High enantioselectivity, aqueous reaction media, ambient temperature and pressure. elsevierpure.comresearchgate.net | Stereoselective ketone reduction. elsevierpure.comresearchgate.net |

| Metal-Free Trifluoromethylation | Activating carboxylic acids with fluoroarenes to generate trifluoromethyl ketones without metal catalysts. | Avoids toxic and expensive metal catalysts, simplified purification. organic-chemistry.org | Synthesis of trifluoromethyl ketones. organic-chemistry.org |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for predicting the properties of molecules and understanding their behavior at an atomic level. For this compound, these methods can provide profound insights that guide synthetic efforts and drug discovery initiatives.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model reaction pathways for the synthesis and transformation of the compound. This allows for the optimization of reaction conditions and the prediction of regioselectivity and stereoselectivity.

Predicting Physicochemical Properties: Computational tools can accurately predict properties such as molecular geometry, electronic structure, lipophilicity, and reactivity. These predictions are crucial for understanding how the molecule will behave in different chemical and biological environments.

Virtual Screening and Drug Design: Molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction of this compound and its derivatives with biological targets like enzymes. For example, studies on other trifluoromethyl ketones have used molecular modeling to understand their binding mode as inhibitors of human acetylcholinesterase, where the trifluoromethyl ketone group forms a covalent hemiketal with the active site serine. mdpi.com Such studies can identify potential biological targets and guide the design of more potent and selective inhibitors.

| Computational Method | Research Application | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Understanding of reactivity, prediction of reaction outcomes, and elucidation of mechanisms. |

| Molecular Docking | Predicting the binding orientation of the molecule to a biological target. | Identification of potential protein targets and key binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule-protein complex over time. | Assessment of binding stability and conformational changes upon binding. |

| QM/MM Simulations | Modeling reactions within an enzyme active site with high accuracy. | Detailed understanding of covalent inhibition mechanisms and enzyme-ligand interactions. mdpi.com |

Exploration of New Biological Targets and Therapeutic Applications

The trifluoromethyl ketone (TFK) functional group is a well-established pharmacophore, often acting as a bioisostere for carboxylic acids or as a covalent inhibitor of enzymes. researchgate.netnih.gov The high electrophilicity of the ketone's carbonyl carbon allows it to be attacked by nucleophilic residues (like serine, cysteine, or threonine) in enzyme active sites, forming a stable but reversible hemiacetal or hemiketal. researchgate.netcfplus.cz This mechanism makes TFKs potent inhibitors of various enzyme classes.

Future research on this compound and its derivatives will likely explore a range of therapeutic applications:

Enzyme Inhibition: Given the known activity of TFKs, this compound could serve as a scaffold for developing inhibitors against proteases (e.g., serine and cysteine proteases), kinases, and metalloenzymes. cfplus.cz The 2-bromophenyl moiety provides a site for further chemical modification (e.g., via Suzuki or other cross-coupling reactions) to enhance binding affinity and selectivity for specific targets. researchgate.net

Drug Discovery Scaffolds: The trifluoromethyl group is present in numerous FDA-approved drugs, where it often improves metabolic stability, bioavailability, and binding affinity. mdpi.comwikipedia.org The title compound can be used as a versatile building block in medicinal chemistry programs to introduce this valuable group into more complex drug candidates.

Probing Biological Systems: The fluorine atoms can serve as a reporter group in ¹⁹F NMR studies, allowing researchers to monitor the molecule's interaction with biological targets in real-time. cfplus.cz

A structurally related compound, (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, has been identified as a selective ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a target for metabolic diseases. researchgate.net This suggests that derivatives of this compound could also be investigated for activity against nuclear receptors or other signaling proteins.

Integration with Flow Chemistry and Automation in Synthesis

Continuous flow chemistry is a modern synthetic technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govfigshare.com The synthesis and transformation of highly reactive or energetic intermediates, often encountered in fluorination chemistry, can be handled more safely in microreactors. researchgate.net

The application of flow chemistry to this compound represents a major avenue for future research:

Automated Synthesis: Integrating flow reactors with automated control systems can enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of the target compound and its derivatives.

Multi-step Synthesis: Flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. elsevierpure.comresearchgate.net For example, a flow process could be designed for the synthesis of this compound followed by an in-line cross-coupling reaction at the bromo-position.

Photo- and Biocatalysis in Flow: Continuous flow setups are particularly well-suited for integrating photocatalysis and biocatalysis. elsevierpure.comresearchgate.net Immobilized enzymes or photocatalysts can be packed into columns within the flow path, allowing for efficient conversion and easy separation of the catalyst from the product stream. elsevierpure.com This approach combines the benefits of modern catalysis with the efficiency and safety of flow processing. Research has already demonstrated the successful combination of photocatalytic trifluoromethylation and biocatalytic ketone reduction in a continuous flow system to produce chiral trifluoromethylated alcohols. elsevierpure.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-bromophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence selectivity?

- Methodology : The compound is typically synthesized via bromination of trifluoroacetophenone derivatives. For ortho-substituted analogs like this compound, regioselective bromination requires careful control of temperature and catalysts (e.g., Lewis acids) to avoid para-substitution byproducts. Reaction monitoring via TLC or GC-MS is critical to optimize yield .

- Key Data : Ortho-substituted derivatives exhibit slower reaction kinetics compared to para-substituted analogs due to steric hindrance, necessitating extended reaction times (e.g., 50 hours for 99% conversion in enzymatic reductions) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming regioselectivity and purity. For example, ¹H NMR of related compounds shows distinct aromatic proton splitting patterns (e.g., δ 7.78 ppm for ortho-substituted protons) . X-ray crystallography or computational methods (DFT) can further elucidate steric and electronic effects of the bromine and trifluoromethyl groups .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids. For example, coupling with 4-methylsulfonylphenylboronic acid under Pd(PPh₃)₄ catalysis (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C yields diaryl ketone precursors for pharmaceuticals like Odanacatib . Low substrate solubility often requires cosolvents (e.g., 10% 1,4-dioxane) to achieve full conversion .

Advanced Research Questions

Q. How can reaction conditions be optimized for the enzymatic reduction of this compound to its chiral alcohol?

- Methodology : Alcohol dehydrogenases (ADHs) such as evo-1.1.200 or Ras-ADH are used for enantioselective reduction. Ortho-substitution slows kinetics, requiring lower substrate concentrations (100 mM) and longer reaction times (50 hours) compared to para-substituted analogs. Anti-Prelog ADHs (e.g., evo-1.1.200) yield (S)-alcohols, while Prelog-selective ADHs (e.g., ADH-A) produce (R)-enantiomers with >95% ee .

- Data Contradictions : Ortho-substituted derivatives show 10–20% lower conversion rates than para analogs under identical conditions, highlighting steric challenges in enzyme-substrate binding .

Q. What computational tools are effective for predicting the stereoelectronic effects of this compound in transition-state analog design?

- Methodology : Quantum Mechanics/Molecular Mechanics (QM/MM) simulations and Molecular Dynamics (MD) can model interactions with biological targets (e.g., acetylcholinesterase). For example, trifluoromethyl groups stabilize transition states via electron-withdrawing effects, while bromine enhances π-π stacking in enzyme active sites .

Q. How do substituent position (ortho vs. para) and electronic effects influence the compound’s utility in multicomponent reactions?

- Methodology : Ortho-substitution introduces steric hindrance, reducing reactivity in multicomponent syntheses. For instance, this compound fails to form imidazole-2-ones under standard Ugi conditions, unlike para-substituted analogs. Electron-withdrawing groups (e.g., -CF₃) further deactivate the ketone toward nucleophilic attack .

Q. What strategies mitigate hydration of this compound in aqueous reaction media?